molecular formula C23H27FN4O3 B047709 Paliperidone-d4 CAS No. 1020719-55-4

Paliperidone-d4

Katalognummer: B047709
CAS-Nummer: 1020719-55-4
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: PMXMIIMHBWHSKN-FJVJJXCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paliperidone-d4 (CAS: 1020719-55-4) is a deuterium-labeled analog of paliperidone, the major active metabolite of the antipsychotic risperidone. It serves as a critical internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), due to its near-identical chemical behavior to non-deuterated paliperidone but distinct mass spectral signature. Its molecular formula is C₂₃H₂₃D₄FN₄O₃, with a molecular weight of 430.51–430.52 (variations due to measurement methods) . Paliperidone itself is a dopamine D₂ and serotonin 5-HT₂A receptor antagonist, used to treat schizophrenia and related psychotic disorders. The deuterated form retains these pharmacological properties but is primarily utilized for quantitative research purposes .

Vorbereitungsmethoden

Synthetic Pathways for Paliperidone-d4

The synthesis of this compound builds upon established routes for Paliperidone, with modifications to incorporate deuterium. Two primary approaches dominate:

Deuteration of Paliperidone Intermediates

A widely cited method involves deuterating key intermediates during Paliperidone synthesis. As outlined in US Patent 8481729B2 , Paliperidone is synthesized through a multi-step process starting from 3-benzyloxy-2-aminopyridine. For this compound, deuterium is introduced at the 9-hydroxy position or adjacent methyl groups by substituting hydrogen-containing reagents with deuterated analogs. For example:

  • Reduction with Sodium Borodeuteride : In Step B of the patent, sodium borohydride (NaBH₄) reduces a ketone intermediate. Replacing NaBH₄ with sodium borodeuteride (NaBD₄) introduces deuterium at the reduction site .

  • Deuterated Solvents : Using deuterated solvents (e.g., D₂O or CD₃CN) during condensation or purification steps facilitates hydrogen-deuterium exchange at labile positions.

Direct Deuteration of Paliperidone

Post-synthesis deuteration via acid- or base-catalyzed exchange offers an alternative route. Exposing Paliperidone to deuterated acids (e.g., DCl in D₂O) or bases (e.g., NaOD) replaces hydrogens at acidic sites (e.g., hydroxyl or amine groups) with deuterium. However, this method risks non-specific deuteration and requires rigorous purification.

Key Reaction Steps and Conditions

The synthesis of this compound mirrors Paliperidone production, with adjustments for isotopic labeling. Critical steps include:

Deprotection and Condensation

  • Benzyl Group Removal : Hydrochloric acid (HCl) cleaves the benzyl protecting group from 3-benzyloxy intermediates. For deuterated analogs, DCl in D₂O ensures deuteration at the hydroxyl position .

  • Condensation with 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole : This step couples the pyrimidinone intermediate with the benzisoxazole moiety. Using deuterated diisopropylethylamine (DIPEA-d₁₈) as a base minimizes protonation at reactive sites .

Reduction and Purification

  • Sodium Borodeuteride Reduction : Substituting NaBH₄ with NaBD₄ in the ketone reduction step introduces deuterium at the 9-position, yielding tetrahydro-pyrido[1,2-a]pyrimidin-4-one-d₁ .

  • Crystallization in Deuterated Solvents : Isopropyl alcohol-d₈ or methanol-d₄ enhances deuteration efficiency during recrystallization, ensuring high isotopic purity .

Deuterium Incorporation Strategies

Targeted deuteration requires precise control over reaction conditions and reagent selection. Common strategies include:

Isotopic Labeling During Intermediate Synthesis

Deuterated starting materials, such as 3-(2-chloroethyl)-9-hydroxy-2-methyl-d₃-pyrido[1,2-a]pyrimidin-4-one, ensure deuterium is embedded early in the synthesis. This approach minimizes downstream side reactions.

Post-Synthetic Exchange

Exposing Paliperidone to deuterium oxide (D₂O) under acidic or basic conditions replaces exchangeable hydrogens. For example:

Paliperidone+D2OHClPaliperidone-dn+H2O\text{Paliperidone} + D2O \xrightarrow{\text{HCl}} \text{Paliperidone-d}n + H_2O

This method is cost-effective but less specific, often requiring chromatographic separation to isolate desired isotopologs.

Analytical Characterization

Confirming deuterium placement and purity is critical. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR identifies non-deuterated positions, while ²H NMR quantifies deuterium incorporation. For example, the absence of a signal at δ 4.9 ppm (9-OH proton) confirms deuteration at the hydroxyl group.

Mass Spectrometry (MS)

High-resolution MS verifies molecular weight increases consistent with deuterium substitution. This compound exhibits a molecular ion at m/z 428.52 (vs. 424.49 for Paliperidone), with a +4 Da shift .

X-ray Crystallography

Crystal structures resolve deuterium positions in the solid state, though this method is less common due to the challenge of growing deuterated crystals.

Challenges and Optimizations

Isotopic Purity

Achieving >98% deuterium enrichment requires stringent exclusion of protic solvents. For example, replacing methanol with methanol-d₄ in purification steps reduces back-exchange .

Reaction Yield

Deuterated reagents often slow reaction kinetics. Optimizing temperature (e.g., 25°C to 40°C) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenations) mitigates yield losses .

Cost Considerations

Deuterated reagents are expensive. Recycling solvents and intermediates through distillation or chromatography improves cost efficiency.

Analyse Chemischer Reaktionen

Reaktionstypen

Paliperidon-d4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von Paliperidon-d4 zur Bildung hydroxylierter Derivate führen, während die Reduktion deuterierte Alkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Paliperidone-d4 is instrumental in studying the pharmacokinetics (PK) and pharmacodynamics (PD) of antipsychotic medications. The deuterated compound allows researchers to trace drug metabolism and distribution more accurately due to its distinct mass signature in mass spectrometry.

  • Case Study : A study utilized this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify paliperidone levels in human plasma. This method demonstrated high sensitivity and specificity, making it suitable for therapeutic drug monitoring (TDM) in clinical settings .

Development of Novel Drug Formulations

This compound is also used in the formulation of advanced drug delivery systems. For instance, researchers have developed mucoadhesive nanoemulsions of paliperidone to enhance brain bioavailability.

  • Research Findings : A study reported that a mucoadhesive nanoemulsion containing paliperidone significantly improved the drug's bioavailability when administered intranasally. This approach aims to bypass the blood-brain barrier effectively, enhancing therapeutic outcomes for schizophrenia treatment .

Therapeutic Drug Monitoring (TDM)

The use of this compound in dried blood spot (DBS) sampling has emerged as a promising tool for TDM. This method allows for easier collection and analysis of samples, facilitating better adherence monitoring and dose adjustments.

  • Analytical Performance : A study validated a DBS method for monitoring several antipsychotics, including paliperidone. The results indicated good correlation between DBS and plasma concentrations, suggesting that DBS could be a viable alternative for routine TDM in psychiatric care .

Behavioral Studies in Animal Models

This compound has been employed in behavioral studies using animal models to assess its effects on cognitive functions related to schizophrenia.

  • Experimental Findings : In a maternal immune activation mouse model, administration of this compound improved spatial working memory in T-maze tasks, indicating potential cognitive benefits associated with this compound .

Comparison with Other Antipsychotics

Research involving this compound often includes comparisons with other antipsychotic medications to evaluate efficacy and safety profiles.

  • Clinical Insights : Long-acting injectable formulations of paliperidone have shown superior compliance rates compared to oral medications. Studies indicate that patients receiving paliperidone are less likely to relapse due to medication non-compliance, underscoring the importance of effective delivery systems .

Summary Table of Applications

Application AreaDescriptionKey Findings
Pharmacokinetics/PharmacodynamicsUsed for PK/PD studies through LC-MS/MS methodsHigh sensitivity and specificity for monitoring drug levels .
Novel Drug FormulationsDevelopment of mucoadhesive nanoemulsions for enhanced deliveryImproved brain bioavailability via intranasal administration .
Therapeutic Drug MonitoringImplementation of DBS methods for easier sample collectionGood correlation between DBS and plasma concentrations .
Behavioral StudiesAssessment of cognitive effects in animal modelsImproved spatial working memory observed with this compound .
Comparative EfficacyEvaluation against other antipsychoticsSuperior compliance and lower relapse rates compared to oral medications .

Wirkmechanismus

Paliperidone-d4, like paliperidone, exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism helps to balance neurotransmitter levels in the brain, which is crucial for managing symptoms of schizophrenia and schizoaffective disorder. Additionally, this compound interacts with alpha-adrenergic and histamine receptors, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Paliperidone-d4 belongs to a class of deuterated compounds used as internal standards in pharmacokinetic and bioanalytical studies. Below is a detailed comparison with structurally related or functionally analogous deuterated compounds:

Structural and Functional Analogues

Compound CAS Number Parent Drug Molecular Weight Key Applications Source of Use (Evidence ID)
This compound 1020719-55-4 Paliperidone 430.51 LC-MS internal standard; CNS distribution studies
Risperidone-d4 N/A Risperidone 414.50 Quantification of risperidone in plasma/brain matrices; LLOQ: 0.4 ng/mL
Amisulpride-d5 1216626-17-3 Amisulpride 381.47 Therapeutic drug monitoring (TDM) in antipsychotic research
Quetiapine-d8 1185247-12-4 Quetiapine 489.62 Quantification of quetiapine in serum/plasma
Haloperidol-d4 N/A Haloperidol 438.34 TDM for haloperidol; structural analog with deuterium substitution
5-Fluoro this compound N/A Paliperidone 448.50 Impurity profiling; fluorinated deuterated variant for specificity in assays

Key Analytical Performance Metrics

  • Lower Limit of Quantification (LLOQ):

    • This compound: 0.2 ng/mL in brain microdialysate .
    • Risperidone-d4: 0.4 ng/mL in the same matrix, highlighting this compound’s superior sensitivity .
    • In plasma, both paliperidone and risperidone (using their deuterated forms) achieve an LLOQ of 5 ng/mL .
  • Chromatographic Behavior: this compound and risperidone-d4 exhibit identical retention times to their non-deuterated counterparts but are distinguishable via mass transitions (e.g., m/z 431.2 → 211.2 for this compound vs. m/z 427.2 → 207.2 for Paliperidone) .

Pharmacokinetic and Stability Comparisons

  • Metabolic Stability: Deuterium labeling reduces metabolic degradation (via the kinetic isotope effect), enhancing utility in long-term studies. For example, this compound is stable in biological matrices during sample preparation (e.g., SPE and evaporation steps) .
  • Tissue Distribution: In CNS studies, this compound enabled precise modeling of brain-to-plasma ratios, outperforming non-deuterated standards due to minimized interference .

Commercial Availability and Purity

Compound Purity Clinical Status Supplier Examples
This compound >98% Research use only MedChemExpress, Sigma-Aldrich
Amisulpride-d5 98% Research use only Bio-Techne, Sigma-Aldrich
Quetiapine-d8 98% Research use only Sigma-Aldrich

Biologische Aktivität

Paliperidone-d4 is a deuterated form of paliperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and schizoaffective disorder. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of four hydrogen atoms with deuterium, which can enhance its metabolic stability and pharmacokinetic properties. As an active metabolite of risperidone, paliperidone exhibits a complex profile involving multiple neurotransmitter systems, including dopamine and serotonin receptors.

Pharmacological Profile

This compound acts primarily as an antagonist at various receptors:

  • Dopamine Receptors : Primarily D2 receptor antagonism, which is crucial for its antipsychotic effects.
  • Serotonin Receptors : Antagonism at 5-HT2A receptors contributes to reducing extrapyramidal side effects.
  • Adrenergic Receptors : It also has activity at α1 and α2 adrenergic receptors, which may influence mood and anxiety levels.
  • Histaminergic Receptors : Antagonism at H1 receptors can lead to sedation.

Research indicates that this compound may exert anti-inflammatory effects through modulation of the Toll-like receptor 4 (TLR-4) pathway. A study demonstrated that paliperidone prevented TLR-4 activation and subsequent neuroinflammation in rat models subjected to stress. This suggests a potential role for paliperidone in addressing neuroinflammatory components associated with psychiatric disorders .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Dopamine D2 receptor antagonismReduces psychotic symptoms
Serotonin 5-HT2A receptor antagonismMinimizes extrapyramidal side effects
TLR-4 pathway inhibitionReduces neuroinflammation in stress models
Adrenergic receptor antagonismModulates mood and anxiety
Histaminergic receptor antagonismInduces sedation

Efficacy in Schizophrenia Management

A retrospective observational study assessed the effectiveness of paliperidone palmitate (PP), a long-acting injectable form of paliperidone, on hospitalization rates among patients with schizophrenia. The study reported a significant reduction in acute inpatient admissions from an average of 0.86 to 0.23 per year following the initiation of PP treatment (P=0.001) . This underscores the potential benefits of long-term treatment strategies involving paliperidone formulations.

Safety Profile in Elderly Patients

A case study involving an elderly patient with treatment-resistant schizophrenia highlighted the safety and efficacy of paliperidone palmitate. The patient experienced improved control over psychotic symptoms without significant adverse effects during a treatment duration averaging 14 months . This suggests that paliperidone may be a viable option for populations that are often difficult to treat due to age-related sensitivities to medication.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying the actions of this compound:

  • Neuroinflammation Regulation : Paliperidone was shown to modulate inflammatory markers such as TNF-α and IL-1β through inhibition of the NF-κB signaling pathway, which is activated by TLR-4 .
  • Gut-Brain Axis Interaction : The compound appears to influence gut permeability and inflammation, suggesting a link between gastrointestinal health and mental health outcomes .
  • Pharmacokinetics : The deuterated form may exhibit altered pharmacokinetics, potentially leading to more stable plasma concentrations and improved therapeutic outcomes compared to non-deuterated forms .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Paliperidone-d4 in biological matrices, and how should they be optimized?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Validate according to FDA/EMA guidelines for selectivity, sensitivity, linearity, precision, and accuracy. Optimize chromatographic conditions (e.g., column type, mobile phase pH) to resolve this compound from endogenous metabolites .
  • Key Considerations : Include recovery studies for extraction efficiency and stability tests under varying storage conditions (e.g., freeze-thaw cycles) .

Q. How should researchers design experiments to synthesize and characterize this compound with high isotopic purity?

  • Synthesis Protocol : Employ deuterium exchange reactions or custom synthetic routes using deuterated precursors. Monitor reaction progress via nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions .
  • Characterization : Combine high-resolution mass spectrometry (HRMS) and NMR for structural elucidation. Quantify isotopic purity using isotopic abundance ratios (e.g., ≥99% deuterium at labeled positions) and exclude protiated analogs via spectral deconvolution .

Q. What experimental controls are critical for ensuring reproducibility in this compound pharmacokinetic studies?

  • Controls : Include vehicle controls, dose-response cohorts, and biological replicates. Standardize animal models (e.g., strain, age) and environmental factors (e.g., fasting state) to minimize variability .
  • Data Normalization : Use baseline correction for plasma concentration-time profiles and normalize to body weight/metabolic rate .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across studies be systematically resolved?

  • Root-Cause Analysis : Compare methodologies for dosing regimens, sample collection intervals, and analytical techniques. Conduct meta-analyses to identify outliers or trends linked to species-specific metabolism or assay variability .
  • Resolution Strategies : Perform cross-validation studies using harmonized protocols and shared reference standards. Apply Bayesian statistical models to account for inter-study heterogeneity .

Q. What advanced computational models are suitable for predicting this compound’s metabolic stability and drug-drug interaction potential?

  • In Silico Tools : Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus, Simcyp) to simulate hepatic clearance and cytochrome P450 (CYP) enzyme interactions. Validate predictions with in vitro microsomal assays and reaction phenotyping .
  • Data Integration : Incorporate high-throughput screening data for CYP inhibition/induction and transport protein affinity (e.g., P-glycoprotein) .

Q. How should researchers formulate hypothesis-driven questions to investigate this compound’s neuropharmacological mechanisms?

  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example: “Does this compound exhibit differential D2 receptor binding kinetics compared to non-deuterated Paliperidone in rodent models of schizophrenia?” .
  • Experimental Design : Use radioligand displacement assays and positron emission tomography (PET) imaging to quantify receptor occupancy. Compare dose-response curves under controlled physiological conditions .

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal neurobehavioral studies?

  • Quality Control : Implement strict batch testing for isotopic purity, residual solvents, and particulate matter. Use stability-indicating assays (e.g., forced degradation studies) to establish shelf-life criteria .
  • Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata annotation, ensuring traceability across batches .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines govern the use of this compound in preclinical and clinical research?

  • Preclinical : Adhere to ARRIVE 2.0 guidelines for animal welfare, including randomization and blinding to reduce bias. Obtain institutional animal care committee approvals .
  • Clinical : Register trials in primary registries (e.g., ClinicalTrials.gov ) and comply with ICH-GCP guidelines. Secure informed consent for human pharmacokinetic studies, emphasizing risks/benefits of deuterated drugs .

Q. How can researchers ensure transparency when sharing this compound datasets for secondary analysis?

  • Data Standards : Structure datasets using CDISC standards (e.g., SDTM, ADaM) and annotate with controlled vocabularies (e.g., SNOMED CT). Provide raw instrument outputs and processing scripts in supplementary materials .
  • Access Protocols : Use managed-access platforms (e.g., Yoda Project) to balance open science principles with participant privacy .

Q. Tables for Key Methodological Comparisons

Parameter LC-MS/MS NMR Spectroscopy
SensitivitySub-picogram levelMillimolar range
Isotopic Purity AssessmentLimited to abundance ratiosDirect structural confirmation
Sample ThroughputHigh (automated workflows)Low (manual processing)
Best Use Case Quantification in biological matricesSynthetic route validation

Eigenschaften

IUPAC Name

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMIIMHBWHSKN-FJVJJXCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649386
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-55-4
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (5.2 grams) and diisopropyl ethyl amine (12.56 grams) was added to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (5.0 grams) in methanol (75 ml) taken in autoclave and then heated to 60-65° C., 0.8 Kg pressure was applied and stirred for 16 hours. The reaction mixture cooled and then distilled under reduced pressure. Isopropyl alcohol was added to the obtained residue and stirred for 15 minutes and then distilled off under reduced pressure to get the title compound. Added methanol and heated the reaction mixture to reflux temperature and stirred for 2.0 hrs at same temperature. Cooled the reaction mixture to 20° C. and stirred for 90 minutes at the same temperature. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-11) (5 grams), acetic acid (25 ml) and palladium carbon (4 grams) was taken in an autoclave. Hydrogen gas with a pressure of 3.0 Kg/cm2 was applied to the above mixture at 32° C. for 9 hrs. The reaction mixture was filtered through a hyflow bed. The filtrate was treated with water (100 ml) and the pH of the filtrate was adjusted to 10 using aqueous sodium hydroxide solution. The solid formed was filtered, washed with water and dried at 50° C. to yield the title compound.
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-8) (170.1 grams), 6-fluoro-3-(4-piperidinyl)-1,2-benzoisoxazole monohydrochloride (formula-6) (150 grams), sodium carbonate (113.3 grams), and potassium iodide (9.7 grams) in acetonitrile (1.5 L) was heated to 85° C. The reaction mixture was heated at 85° C. for 6 hrs. The reaction mixture was then cooled to −10° C. and stirred for 1.5 hrs. The solid obtained was filtered, washed with cold acetonitrile. The wet solid was taken in water, and acetic acid was added to the mixture to adjust the pH to 4.0. The reaction mixture was treated with acidic carbon and filtered through hyflow bed. The filtrate was treated with sodium hydrosulphite (hydrose). The pH of the reaction mixture was adjusted to 12 by adding aqueous sodium hydroxide solution and stirred for 45 min. The solid obtained was filtered, washed with water and dried to provide the title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To the solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (formula-8) (10.0 grams) in methanol (50 ml), 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (formula-7) (11 grams) and diisopropyl ethyl amine (9 grams) were added. The reaction mixture heated to 65-70° C. and stirred for 24 hrs at the same temperature. The reaction mixture was cooled. Dichloromethane (100 ml) and sodium borohydride (0.086 grams) were added to it and stirred for 60 minutes at the same temperature. The solvent was distilled off under reduced temperature. Methanol was added to the residue and heated to reflux for 30 min. The reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid precipitated. Washed the solid with chilled methanol and dried the compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.086 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.